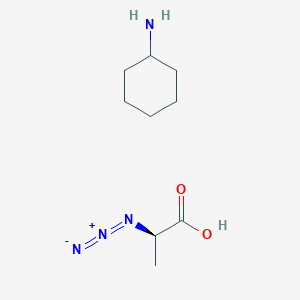
D-azidoalanine CHA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-azidoalanine CHA salt is a compound that combines the properties of both (2R)-2-azidopropanoic acid and cyclohexanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-azidoalanine CHA salt typically involves the reaction of (2R)-2-azidopropanoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
D-azidoalanine CHA salt can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride and hydroxylating agents such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
D-azidoalanine CHA salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of D-azidoalanine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for bioconjugation and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-azido-3-hydroxypropanoic acid;cyclohexanamine
- (2R)-2-azidopent-4-enoic acid;cyclohexanamine
- (2R)-2-azido-3-hydroxybutanoic acid;cyclohexanamine
Uniqueness
D-azidoalanine CHA salt is unique due to its specific combination of an azido group and a cyclohexanamine moiety
Propriétés
Formule moléculaire |
C9H18N4O2 |
|---|---|
Poids moléculaire |
214.26 |
Synonymes |
cyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















